4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Overview
Description
4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a suitable benzene derivative, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The morpholine ring is then introduced via nucleophilic substitution, and the final amide bond is formed through a coupling reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the trifluoromethyl position.
Scientific Research Applications
4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine ring may contribute to its overall stability and solubility. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide: Lacks the trifluoromethyl group, which may result in different binding properties and biological activity.
4-methyl-N-[2-(morpholin-4-yl)-5-(methyl)phenyl]-3-nitrobenzamide: The methyl group may alter the compound’s electronic properties and reactivity.
4-methyl-N-[2-(morpholin-4-yl)-5-(chloromethyl)phenyl]-3-nitrobenzamide: The chloromethyl group can participate in different types of chemical reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s potential as a pharmaceutical agent or a material with specialized applications.
Properties
IUPAC Name |
4-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-12-2-3-13(10-17(12)25(27)28)18(26)23-15-11-14(19(20,21)22)4-5-16(15)24-6-8-29-9-7-24/h2-5,10-11H,6-9H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXTXIKGANBHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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